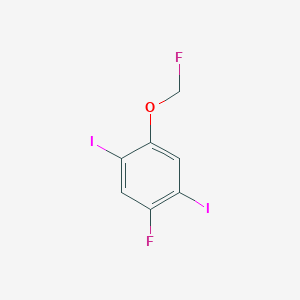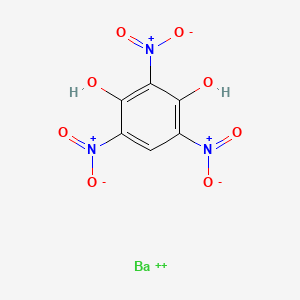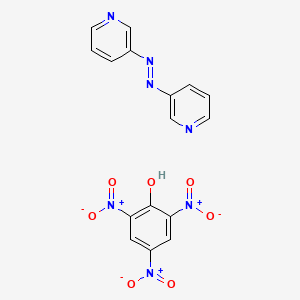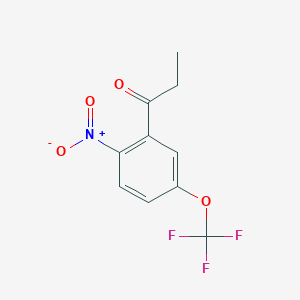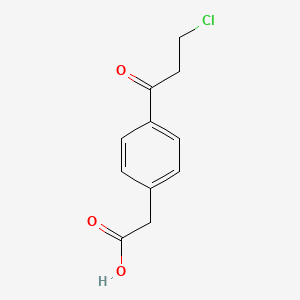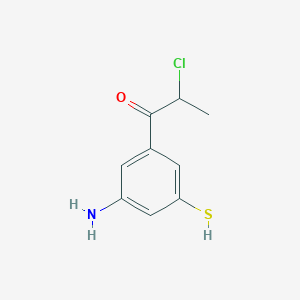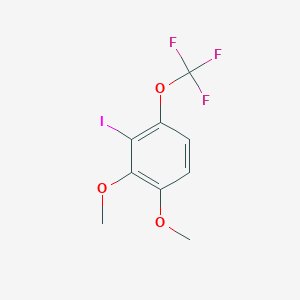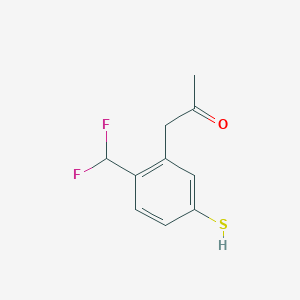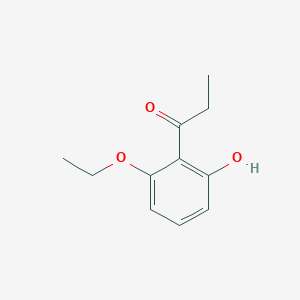
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with propanone under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(2-ethoxy-6-oxo-phenyl)propan-1-one, while reduction of the carbonyl group can produce 1-(2-ethoxy-6-hydroxyphenyl)propan-1-ol .
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, de-icing, and anti-icing formulations.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The hydroxy and ethoxy groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone): A synthetic cathinone with stimulant properties.
N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC): Another synthetic cathinone with similar structural features.
Uniqueness
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural configuration allows for specific interactions with target molecules, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2-ethoxy-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-8(12)11-9(13)6-5-7-10(11)14-4-2/h5-7,13H,3-4H2,1-2H3 |
Clave InChI |
KQXMMXQPMFRQSU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


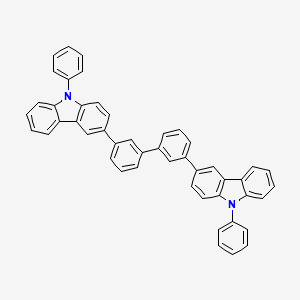
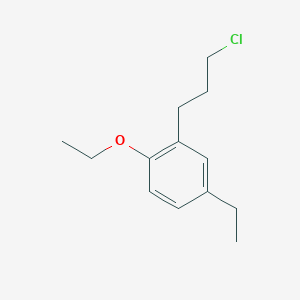
![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
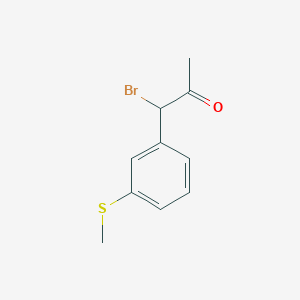
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
